

# (1R,2S)-VU0155041 CAS number and molecular weight

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## Compound of Interest

Compound Name: (1R,2S)-VU0155041

Cat. No.: B3027282

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An In-depth Technical Guide to **(1R,2S)-VU0155041**: A Positive Allosteric Modulator of mGluR4 For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of **(1R,2S)-VU0155041**, a selective positive allosteric modulator (PAM) and partial agonist of the metabotropic glutamate receptor 4 (mGluR4). This document is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical and Physical Properties

**(1R,2S)-VU0155041** is a small molecule that has been instrumental in the study of mGluR4 function and its therapeutic potential, particularly in the context of Parkinson's disease.

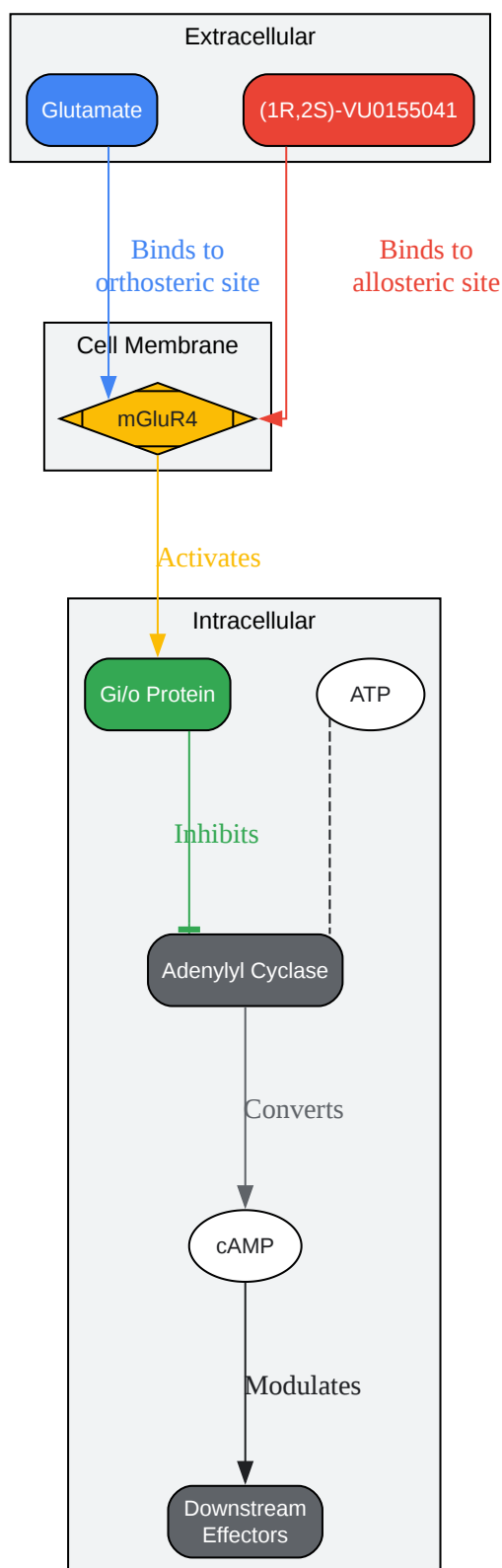
Identifier	Value
CAS Number	1263273-14-8
Molecular Weight	316.18 g/mol <a href="#">[1]</a>
Molecular Formula	C <sub>14</sub> H <sub>15</sub> Cl <sub>2</sub> NO <sub>3</sub> <a href="#">[1]</a>
IUPAC Name	(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid <a href="#">[1]</a>

## Mechanism of Action

**(1R,2S)-VU0155041** acts as a positive allosteric modulator and a partial agonist at the mGluR4 receptor.[2] As a PAM, it enhances the receptor's response to the endogenous ligand, glutamate, by binding to a site distinct from the glutamate binding site, known as an allosteric site.[3][4] This potentiation of glutamate signaling occurs without direct competition with the natural ligand. Additionally, it exhibits partial agonist activity, meaning it can directly activate the mGluR4 receptor, albeit to a lesser extent than the full agonist glutamate.[2]

The mGluR4 receptor is a G-protein coupled receptor (GPCR) that signals through the Gi/o pathway.[4][5] Upon activation by glutamate and potentiation by **(1R,2S)-VU0155041**, the Gi/o protein inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[6][7] The reduction in cAMP levels modulates the activity of downstream signaling pathways, ultimately influencing neurotransmitter release and neuronal excitability.

## Signaling Pathway of mGluR4 Activation



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Caption: Signaling pathway of mGluR4 activation by glutamate and **(1R,2S)-VU0155041**.

## Experimental Protocols

**(1R,2S)-VU0155041** has been evaluated in various in vitro and in vivo experimental models to characterize its activity and therapeutic potential.

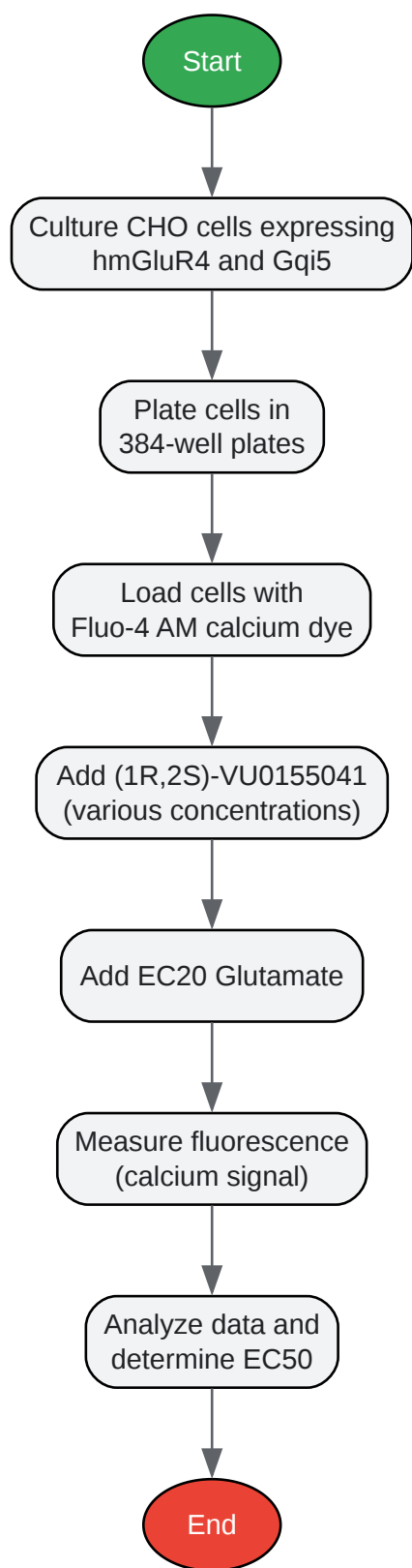
### In Vitro Assays

A common in vitro method to assess the activity of mGluR4 modulators is the calcium mobilization assay.<sup>[8][9]</sup>

Calcium Mobilization Assay Protocol

Step	Procedure
1. Cell Culture	Chinese Hamster Ovary (CHO) cells stably co-expressing human mGluR4 and a chimeric G-protein (Gqi5) are cultured in DMEM supplemented with 10% dialyzed FBS, antibiotics, and selection agents. The Gqi5 protein couples the Gi/o-linked mGluR4 to the Gq pathway, enabling the measurement of receptor activation via intracellular calcium release. <a href="#">[10]</a>
2. Cell Plating	Cells are seeded into 384-well black-walled, clear-bottom plates and grown overnight.
3. Dye Loading	The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer for 45-60 minutes at 37°C.
4. Compound Addition	Test compounds, including (1R,2S)-VU0155041, are added to the wells at various concentrations.
5. Glutamate Addition	After a short incubation with the test compound, an EC <sub>20</sub> concentration of glutamate is added to stimulate the receptor.
6. Signal Detection	Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FDSS).
7. Data Analysis	The potentiation of the glutamate response by the test compound is quantified by determining the EC <sub>50</sub> value from the concentration-response curve.

## Workflow for In Vitro Calcium Mobilization Assay



cis-1,2-Cyclohexanedicarboxylic anhydride

3,5-Dichloroaniline

Ring Opening

(1R,2S)-VU0155041

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